3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a fused imidazolidine-2,4-dione ring. Key structural features include:
The compound’s synthesis likely involves reductive amination or Ullmann coupling, as seen in analogs (e.g., ).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-12(2)15(23)21-9-7-18(8-10-21)16(24)22(17(25)20-18)11-13-3-5-14(19)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBKDQZZKUDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Modifications at the 8-Position
Substituents at the 8-position significantly affect activity:
Key Insights :
- The 2-methylpropanoyl group in the target compound lacks a chelating heteroatom (unlike pyridine or imidazole in PHD inhibitors), suggesting divergent targets.
- Bulky 8-substituents (e.g., sulfonamide in RS102221) may enhance receptor selectivity but reduce solubility.
Modifications at the 3-Position
The 3-position often hosts aromatic or alkyl groups:
Key Insights :
- The 4-chlorophenylmethyl group in the target compound likely improves membrane permeability compared to smaller alkyl groups (e.g., methyl).
- Chlorine’s electron-withdrawing effect may stabilize binding interactions vs. fluorine in BG16086.
Core Modifications and Inactive Analogs
- Imidazolidine-2,4-dione Core : Replacing the core with imidazole-2,4-dione (e.g., compounds 36–44) abolished PHD inhibition, emphasizing the necessity of the rigid spirocyclic core .
- Thiophene/Phenol Derivatives: Inactive in PHD assays, underscoring the need for metal-chelating groups at the 8-position .
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione , also known as a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure that includes a triazaspiro framework. The presence of the 4-chlorophenyl and 2-methylpropanoyl groups contributes to its unique chemical properties and biological interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O3 |
| Molecular Weight | 367.84 g/mol |
| CAS Number | 1021032-08-5 |
Research indicates that 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with specific molecular targets within biological systems. Its mechanism involves modulation of enzyme activity and receptor binding, which can lead to various physiological effects.
- Enzyme Inhibition : The compound has been shown to inhibit mitochondrial permeability transition pores (mPTP), which play a crucial role in cell death mechanisms during myocardial infarction (MI) .
- Cardioprotective Effects : Studies have demonstrated that derivatives of this compound can prevent the toxic effects associated with traditional cardioprotective agents like Oligomycin A by inhibiting mPTP opening without affecting cell viability or ATP levels .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cardiology : As an mPTP inhibitor, it may serve as an adjunct treatment in myocardial infarction to reduce apoptosis and improve outcomes .
- Neurology : Investigations are ongoing into its effects on neurological disorders due to its ability to modulate neurotransmitter systems and protect against neuronal death.
Case Studies
- Myocardial Infarction Model : In a controlled study involving animal models of MI, treatment with the compound resulted in a significant reduction in apoptotic rates compared to untreated controls. This suggests a protective effect on cardiac tissues during ischemic events .
- Cell Viability Assays : Comparative studies have shown that while Oligomycin A decreases cell viability significantly after 24 hours of treatment, the triazaspiro derivatives maintain cell viability under similar conditions .
Comparative Analysis of Biological Activity
| Compound | mPTP Inhibition | Cell Viability Impact | Therapeutic Potential |
|---|---|---|---|
| Oligomycin A | Yes | Significant decrease | Limited |
| 3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Yes | No impact | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
